8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine, also known as Benzyl-8-azabicyclo[3.2.1]octan-3-exo-amine, is a chemical compound with the molecular formula C14H20N2. It belongs to the tropane alkaloid family and exhibits intriguing biological activities .
The synthetic preparation of this compound has attracted significant attention due to its central role in tropane alkaloids. Researchers worldwide have explored stereoselective methods to construct the 8-azabicyclo[3.2.1]octane scaffold. These efforts aim to achieve efficient and enantioselective synthesis of this fundamental structure .
The molecular formula of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is C14H20N2. Its molecular weight is approximately 216.3 g/mol. The compound features a bicyclic structure with a benzyl group attached to the 8-position of the bicyclo[3.2.1]octane ring system .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is a bicyclic amine compound classified within the family of tropane alkaloids. This compound features a distinctive bicyclic structure that includes a nitrogen atom and a benzyl group, contributing to its interesting biological activities. The compound is identified by its CAS numbers 76272-36-1 and 96901-92-7, and it has garnered attention for its potential applications in medicinal chemistry and biological research .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide comprehensive data on its properties and applications. It is classified as an intermediate in the synthesis of various biochemicals, particularly in the development of drugs targeting the central nervous system .
The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine can be achieved through several methods, with one prominent approach being the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process often involves asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides with acryloylpyrazolidinone, utilizing a rhodium (II) complex or a chiral Lewis acid binary system .
The reaction conditions for synthesizing this compound typically include:
The molecular formula of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is C14H20N2, with a molecular weight of approximately 216.32 g/mol. The structure consists of a bicyclic framework with a nitrogen atom integrated into the ring system and a benzyl group attached to one of the nitrogen atoms.
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine is capable of undergoing various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom .
For these reactions:
The major products from these reactions include:
The mechanism of action for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with various biological targets within the central nervous system. Research indicates that compounds within this class may exhibit activity at neurotransmitter receptors, potentially influencing neurotransmission processes.
While specific quantitative data on its mechanism are still under investigation, preliminary studies suggest that this compound may affect dopaminergic pathways, which could have implications for developing treatments for neurological disorders .
8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine typically appears as a solid at room temperature with a melting point that varies based on purity and specific synthesis conditions.
Key chemical properties include:
The applications of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine span several fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in creating other tropane alkaloids.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Ongoing research explores its therapeutic applications, especially concerning drug development for central nervous system disorders.
Industry: It is utilized in synthesizing various chemical intermediates and fine chemicals .
The 8-azabicyclo[3.2.1]octane scaffold represents a privileged structure in medicinal chemistry due to its conformational rigidity and biomimetic properties. Enantioselective construction of this bicyclic framework requires precise stereochemical control, particularly at the C3 position where the amine functionality resides.
Tropinone serves as a pivotal precursor for synthesizing 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine due to its inherent bicyclic architecture. Desymmetrization of the prochiral tropinone molecule involves stereoselective reduction or functionalization at the C3 position. Researchers achieve high enantiomeric excess (typically >90%) through organocatalytic transfer hydrogenation or enzymatic reduction, which differentiates between the two enantiotopic faces of the carbonyl group. This strategy installs the requisite stereochemistry early in the synthesis, facilitating subsequent stereocontrolled transformations. The benzyl group introduction at the N8 position typically occurs before or after this desymmetrization step, with optimal timing dependent on the specific reaction sequence and protecting group strategy employed [4] [6].
Table 1: Desymmetrization Approaches for Tropinone Derivatives
Method | Catalyst/Reagent | Stereoselectivity | Key Advantage |
---|---|---|---|
Organocatalytic Reduction | Hantzsch ester/L-proline | >90% ee | Metal-free conditions |
Enzymatic Reduction | Baker's yeast | High exo selectivity | Biocompatible, aqueous conditions |
Metal-Catalyzed Asymmetric Hydrogenation | Ru-BINAP complexes | >95% ee | Broad functional group tolerance |
Intramolecular Mannich reactions and ring-closing transformations provide alternative routes to construct the azabicyclic framework when tropinone precursors are inaccessible. These approaches typically begin with N-benzyl substituted pyrrolidine or piperidine derivatives containing appropriately positioned electrophilic and nucleophilic centers. Under basic conditions (e.g., lithium diisopropylamide), these linear precursors undergo cyclization to form the bicyclic [3.2.1] system. The efficiency of ring formation depends critically on the tether length between reactive centers and the stereochemistry of the starting material, which dictates the exo/endo configuration of the resulting amine group. Microwave-assisted cyclization has emerged as a valuable technique to enhance reaction rates and selectivity in these transformations [3].
The most direct route to 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine involves reductive amination of tropan-3-one (commonly known as tropinone) with benzylamine. This one-pot transformation proceeds through initial imine formation followed by reduction:
Step 1: Condensation of tropinone with benzylamine generates an iminium intermediate in solvents such as dichloromethane or methanol, often with molecular sieves to drive the equilibrium by water absorption.Step 2: Stereoselective reduction using sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride in buffered acidic conditions (pH 5-7) yields predominantly the exo-3-amino isomer. This reductant is preferred over borohydride due to its superior selectivity and tolerance of the mildly acidic conditions required for iminium ion stability. The reaction typically achieves 65-75% isolated yield with exo:endo ratios exceeding 9:1, attributable to steric approach control where hydride delivery occurs from the less hindered exo face [6].
Table 2: Optimized Conditions for Reductive Amination
Parameter | Optimal Conditions | Effect on Yield/Selectivity |
---|---|---|
Reducing Agent | NaBH(OAc)₃ (1.5 equiv) | >70% yield, minimal overreduction |
Solvent System | DCM:MeOH (4:1) | Improved iminium formation kinetics |
Temperature | 0°C to 25°C | Higher temperatures reduce exo selectivity |
Acid Additive | Acetic acid (0.5 equiv) | Accelerates imine formation |
Reaction Time | 12-18 hours | Complete conversion |
Alternative access to the target amine involves oxime intermediates synthesized from tropinone derivatives. O-Benzylation of tropinone oxime followed by catalytic hydrogenation over palladium on carbon (Pd/C) or platinum oxide (PtO₂) achieves simultaneous N-O bond cleavage and amine generation. This method proves particularly valuable for isotopic labeling studies where deuterated analogs are required, as hydrogenation in deuterated solvents (e.g., D₂O/CH₃OD) efficiently incorporates deuterium at the C3 position. Yields range from 50-65%, with selectivity dependent on the catalyst choice and pressure conditions. Raney nickel catalysis provides a lower-cost alternative but with reduced stereoselectivity (exo:endo ≈ 4:1) compared to noble metal catalysts [7].
The bicyclic [3.2.1]octane system imposes distinct spatial orientations on substituents at the C3 position, classified as exo (directed away from the bridged nitrogen) or endo (directed toward the nitrogen). For 8-benzyl-8-azabicyclo[3.2.1]octan-3-amine, the exo-3-amine isomer (CAS# 76272-36-1) predominates in synthetic preparations due to kinetic and thermodynamic factors governing its formation. The exo isomer displays greater stability by ~2.5 kcal/mol according to computational studies, attributed to reduced 1,3-diaxial interactions. This configuration is biologically relevant, as the exo orientation enables optimal interaction with neurological targets [5] [7].
Differentiation techniques:
Table 3: Comparative Properties of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine Stereoisomers
Property | exo-Isomer | endo-Isomer |
---|---|---|
CAS Registry Number | 76272-36-1 | Not commercially available |
Configuration | Amine group equatorial | Amine group axial |
Boiling Point | 110-115°C (0.05 Torr) | Decomposes upon distillation |
Density | 1.082 g/cm³ | 1.102 g/cm³ (calculated) |
pKa | 10.23 | 9.87 (calculated) |
Storage Stability | Stable at 0-8°C under inert gas | Prone to decomposition |
The exo isomer's configuration positions the C3-amine for optimal hydrogen-bonding interactions in biological systems, explaining its prevalence as an intermediate in neuroactive pharmaceuticals. Configurational stability studies confirm negligible epimerization at room temperature over 30 days (≤0.5% conversion to endo), validating its handling in standard laboratory conditions [5] [7].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7